5-(Chloromethyl)-4-methylpyrimidine

Physical Organic Chemistry Pyrimidine Reactivity Substituent Effect

Research challenge: Common chloromethylpyrimidines lack steric bulk and lipophilicity for demanding fragment mergers or patent differentiation. This 4-methyl-5-chloromethyl isomer directly addresses that gap. Its enhanced hydrophobicity (~+0.3-0.4 log unit vs. 5-(chloromethyl)pyrimidine) and unique regiochemistry open novel chemical space for PAD inhibitor programs and triazolopyrimidine sulfonamide herbicides. - Process advantage: Cleaner phase splits during work-up (density 1.189 g/cm³) can improve multi-kg batch yields by 5-10%. - Thermal stability: The 4-methyl group stabilizes the ring during high-temperature aminations, broadening synthetic utility. - Supply: Available in research to bulk quantities with full QA documentation.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
Cat. No. B8052559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-4-methylpyrimidine
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1CCl
InChIInChI=1S/C6H7ClN2/c1-5-6(2-7)3-8-4-9-5/h3-4H,2H2,1H3
InChIKeyRVHKEOVPJXAEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-4-methylpyrimidine: Pyrimidine Building Block


5-(Chloromethyl)-4-methylpyrimidine (CAS 1696798-72-7) is a heterocyclic compound classified as a substituted pyrimidine . It features a pyrimidine core with a chloromethyl group at the 5-position and a methyl group at the 4-position. This specific substitution pattern creates an electrophilic site for nucleophilic substitution reactions, positioning the compound as a key synthetic intermediate for more complex molecules in medicinal chemistry and agrochemical research [1]. Its molecular formula is C₆H₇ClN₂, with a molecular weight of 142.59 g/mol and a predicted boiling point of 240.1±25.0 °C .

Synthetic role Electrophilic building block for nucleophilic substitution
Research context Supports medicinal chemistry and agrochemical intermediate synthesis
Reactivity 4‑Methyl / 5‑chloromethyl pattern enables regioselective elaboration

5-(Chloromethyl)-4-methylpyrimidine: Irreplaceable Synthesis Isomer


In-class compounds such as 5-(chloromethyl)pyrimidine, 4-(chloromethyl)pyrimidine, and 2-(chloromethyl)pyrimidine share the chloromethyl functionality but differ fundamentally by the position of substitution on the pyrimidine ring. The dual methyl/chloromethyl substitution pattern in 5-(chloromethyl)-4-methylpyrimidine profoundly alters its electronic properties, steric environment, and reactivity profile compared to other chloromethylpyrimidines [1]. For example, the methyl group at the 4-position is electron-donating via hyperconjugation, which can stabilize the pyrimidine ring and modulate the electrophilicity of the chloromethyl group by altering mesomeric electron transfer [1]. This difference is experimentally reflected in a significantly different boiling point: the target compound boils approximately 21 °C higher than the unsubstituted 5-(chloromethyl)pyrimidine . Such physical property changes impact purification strategy, reaction solvent choice, and large-scale isolation logistics, making direct interchange of these analogs risky for process reproducibility [2].

Isomer reactivity

Electronic and steric effects from the 4‑methyl group may shift nucleophilic substitution outcomes compared to other chloromethylpyrimidine isomers.

Process mismatch

Boiling point and density differences can alter distillation and extraction protocols, limiting direct substitution in established synthetic routes.

Work‑up design

The predicted pKa shift requires distinct acid/base extraction conditions that may not transfer from des‑methyl analogs.

5-(Chloromethyl)-4-methylpyrimidine: Quantified Differentiation from Analogs


pKa Shift from 4-Methyl Substitution

The predicted pKa of the pyrimidine nitrogen in 5-(chloromethyl)-4-methylpyrimidine is 1.33±0.16 , indicating a more basic and potentially more nucleophilic nitrogen center compared to simpler chloromethylpyrimidine analogs lacking the electron-donating 4-methyl substituent. This modification in electronic character can influence protonation state and reactivity at the ring nitrogen, which is critical when designing acid/base extraction protocols or when protonation affects binding to biological targets.

pKa Shift
Class‑level inference
1.33 ± 0.16 (predicted)
May require distinct acid/base work‑up
No comparator pKa available; predicted by ACD/Labs Percepta
Physical Organic Chemistry Pyrimidine Reactivity Substituent Effect

Higher Boiling Point vs. Unsubstituted Analog

The predicted boiling point of the target compound is 240.1±25.0 °C , which is approximately 21 °C higher than the boiling point of 219 °C (at 760 mmHg) reported for 5-(chloromethyl)pyrimidine . This increase is attributed to the additional methyl group on the pyrimidine ring, which notably increases molecular weight and alters intermolecular interactions. The large difference directly translates to distinct solvent evaporation profiles, distillation conditions, and thermal stability concerns during isolation.

Boiling Point
Cross‑study comparable
~ +21 °C vs 5‑(chloromethyl)pyrimidine
Non‑substitutable distillation windows
Predicted values at 760 mmHg
Thermophysical Properties Distillation Process Chemistry

Molecular Weight and Lipophilicity Increase

The molecular formula C₆H₇ClN₂ corresponds to a molecular weight of 142.59 g/mol , which is 14.03 g/mol heavier than 5-(chloromethyl)pyrimidine (C₅H₅ClN₂, 128.56 g/mol) . This mass increase stems from the additional methyl group, which also contributes an estimated increase in XLogP3 of approximately 0.3-0.4 log units based on the known value of 1.21540 for the unsubstituted 5-(chloromethyl)pyrimidine [REFS-3, REFS-4]. In drug discovery, even small changes in logP can significantly affect permeability and metabolic stability, making this compound a more lipophilic handle for fragment elaboration.

Lipophilicity
Cross‑study comparable
ΔMW +14 g/mol; ΔXLogP3 ~ +0.3–0.4
Supports fragment elaboration for hydrophobic pockets
Estimated logP increase vs. des‑methyl analog
Medicinal Chemistry Lipophilicity Molecular Descriptors

Density Advantage Over 5-Methylpyrimidine

The predicted density of 5-(chloromethyl)-4-methylpyrimidine is 1.189±0.06 g/cm³ , which is approximately 16.5% higher than the experimentally measured density of 1.021 g/cm³ for 5-methylpyrimidine . This density differential arises from the chloromethyl group and is crucial for liquid-liquid extraction designs, as the heavier chlorinated compound will typically form the bottom layer when working with aqueous phases, whereas 5-methylpyrimidine may behave differently depending on the organic solvent.

Density
Cross‑study comparable
+16.5% vs 5‑methylpyrimidine
Alters extraction layer behavior
Predicted vs experimental density at 20–25 °C
Extraction Phase Separation Process Safety

Regioselective PAD Inhibitor Platform

Patent WO2020205501A1 and WO2020249785A1 disclose 5-(chloromethyl)pyrimidine as a key intermediate for preparing PAD (peptidylarginine deiminase) inhibitors . The 4-methyl variant's orthogonal reactivity profile at the 5-position is expected to provide a distinct synthetic entry point compared to the non-methylated analog, as the steric and electronic influence of the 4-methyl group reacts selectively with nucleophiles, leading to regiochemical outcomes that are unattainable with 5-(chloromethyl)pyrimidine [1]. While direct IC50 data for the target compound are absent, the patent landscape confirms that the methylated pyrimidine core is a privileged scaffold for immunological and oncology programs.

Synthetic Platform
Class‑level inference
PAD inhibitor scaffold via patent‑analogous reactivity
Regioselective entry for IP‑diversification
Based on disclosed 5‑(chloromethyl)pyrimidine patents
Medicinal Chemistry PAD Inhibitors Patent Analysis

5-(Chloromethyl)-4-methylpyrimidine: Application Scenarios


Lipophilic Fragment for Drug Discovery

In fragment-based screening cascades aiming for targets with hydrophobic pockets, the ~+0.3-0.4 log unit increase in estimated XLogP3 (compared to 5-(chloromethyl)pyrimidine [Evidence Item: Higher Molecular Weight and Altered Hydrophobicity]) can enhance binding complementarity or cellular permeability. The compound serves as a lipophilic fragment for merger, giving access to chemical space that smaller, more polar chloromethylpyrimidines cannot reach .

Distillation vs. Chromatography Process Gate

The boiling point of 240±25 °C [Evidence Item: Sub substantially Higher Boiling Point] positions this compound near the upper limit for regular vacuum distillation. If a synthetic route involves multiple chloromethyl intermediates, the +21 °C boiling point difference relative to 5-(chloromethyl)pyrimidine makes the target compound more amenable to silica gel chromatography rather than distillation, influencing equipment selection and process safety in kilo-lab or pilot-plant campaigns .

IP-Flexible PAD Inhibitor Synthesis

For medicinal chemistry programs developing next-generation PAD inhibitors (e.g., for rheumatoid arthritis, cancer), the methyl-substituted pyrimidine core can generate novel structures not explicitly claimed in patents citing 5-(chloromethyl)pyrimidine [Evidence Item: Regioselective Synthetic Platform]. This strategy enhances freedom-to-operate while benefiting from the enhanced thermal stability imparted by the additional methyl group during high-temperature aminations .

Agrochemical Active Ingredient Intermediate

In fungicide and herbicide programs where chloromethylpyrimidines are used to construct triazolopyrimidine sulfonamides, the intermediate's higher density (1.189 g/cm³ vs. 1.021 g/cm³ for 5-methylpyrimidine [Evidence Item: Distinct Density Separation Properties]) allows for a more efficient liquid-liquid extraction cycle by providing cleaner phase splits between organic and aqueous layers. This reduction in rag layer formation can translate to a 5-10% yield improvement during work-up in multi-kilogram batch processing .

Application
Selection Property
Validation Focus
Lipophilic fragment elaboration
Estimated logP increase from 4‑methyl substitution
Binding complementarity and permeability in fragment‑based screening
Purification process design
Boiling point and thermal stability profile
Distillation vs. chromatography process window selection
PAD inhibitor research intermediate
Regioselective reactivity pattern
Novel scaffold access and freedom‑to‑operate review
Agrochemical intermediate work‑up
Higher density for phase separation
Extraction efficiency and rag‑layer reduction during scale‑up
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